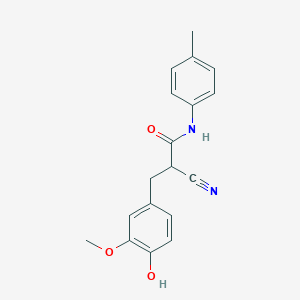

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methylphenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methylphenyl)propanamide, commonly referred to as MMP, is a synthetic compound that has been utilized in a variety of scientific and medical research applications. It is a white, crystalline solid that is soluble in water. MMP was first synthesized in the early 2000s and has since been studied for its potential therapeutic, biochemical, and physiological effects.

Wissenschaftliche Forschungsanwendungen

Mechanofluorochromic Properties

Research has demonstrated the impact of structural variations in 3-aryl-2-cyano acrylamide derivatives on their optical properties. These compounds exhibit distinct luminescence behaviors based on their stacking modes and molecular interactions, which can be manipulated through physical treatments like grinding. Such properties are crucial for developing new materials with tunable optical characteristics for applications in sensing, imaging, and electronic devices (Qing‐bao Song et al., 2015).

Renewable High-Temperature Resins

Studies on renewable phenols and their derivatives have revealed their significant impact on the thermal stability and performance of cyanate ester resins. Modifications in the structure of these compounds, such as the introduction or removal of methoxy groups, affect the physical properties of the resulting polymers, indicating their potential use in creating environmentally friendly, high-performance materials for various industrial applications (B. Harvey et al., 2015).

Photophysical Properties Enhancement

The synthesis and analysis of derivatives with specific functional groups (e.g., methoxy and cyano) have showcased their ability to influence luminescence properties. Such modifications can enhance quantum yields and offer unique solvatochromic effects, making these compounds valuable for the development of advanced luminescent materials (Soyeon Kim et al., 2021).

Quantum Chemical Studies

Quantum chemical analyses have been employed to investigate the interactions and stability of certain compounds, including their conformations and electronic properties. These studies provide insights into the molecular mechanisms underlying the activity of potential pharmaceutical agents, contributing to the design of more effective and targeted therapeutic molecules (I. Otuokere & F. J. Amaku, 2015).

Molecular Interactions and Crystal Packing

Research into the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates has highlighted the role of nonhydrogen bonding interactions, such as N⋯π and O⋯π, in determining the structural arrangement of molecules within crystals. These findings have implications for understanding molecular assembly processes and designing materials with desired structural and functional properties (Zhenfeng Zhang et al., 2011).

Eigenschaften

IUPAC Name |

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-12-3-6-15(7-4-12)20-18(22)14(11-19)9-13-5-8-16(21)17(10-13)23-2/h3-8,10,14,21H,9H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDPMGNBMUOCPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(CC2=CC(=C(C=C2)O)OC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2718591.png)

![2-(4-Ethoxyphenyl)-4-((4-methoxybenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2718594.png)

![N-[1-(4-methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2718597.png)

![2-hydrazinyl-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2718598.png)

![3-[(3,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2718599.png)

![N-(4-ethoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2718602.png)

![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2718604.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-methoxyphenyl)azepane-1-carboxamide](/img/structure/B2718610.png)